(3-(Pyridin-2-yl)phenyl)methanamine
Description
A Key Building Block for Bioactive Molecules
The structural motif of (3-(Pyridin-2-yl)phenyl)methanamine is a key component in the synthesis of novel compounds with potential therapeutic applications. Research into new anti-mycobacterial agents has highlighted the importance of the N-(pyridin-2-ylmethyl) moiety in conferring biological activity. For instance, a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines has been synthesized and evaluated for their inhibitory effects on Mycobacterium tuberculosis. mdpi.comsemanticscholar.org In these studies, various substituted (pyridin-2-yl)methanamine derivatives are reacted with a chlorinated pyrimidine (B1678525) precursor to generate a library of potential drug candidates. mdpi.com
Potential in Homogeneous Catalysis
The pyridine (B92270) and amine functionalities within this compound make it an attractive candidate for use as a bidentate ligand in homogeneous catalysis. Pyridine-containing ligands are widely employed in coordination chemistry and have been shown to form stable and catalytically active complexes with a variety of transition metals, including palladium and nickel. researchgate.netresearchgate.net These complexes are often effective catalysts for important carbon-carbon bond-forming reactions, such as Suzuki-Miyaura and Heck cross-coupling reactions. researchgate.net
The nitrogen atom of the pyridine ring and the nitrogen of the aminomethyl group in this compound can coordinate to a metal center, forming a stable chelate ring. The steric and electronic properties of the ligand, which can be tuned by the substitution pattern on the phenyl and pyridine rings, can influence the activity and selectivity of the resulting catalyst. For example, research on related phosphinopyridine ligands in nickel-catalyzed ethylene (B1197577) oligomerization has shown that the electronic properties of the pyridine nitrogen have a beneficial effect on catalytic activity. researchgate.net While specific studies on the catalytic applications of this compound are not extensively documented, its structural analogy to known high-performance ligands suggests significant potential in this area.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-pyridin-2-ylphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-14-12/h1-8H,9,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGMBXPNSVFNGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859915-26-7 | |
| Record name | [3-(pyridin-2-yl)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Pyridin 2 Yl Phenyl Methanamine and Its Structural Analogues
Established Synthetic Pathways for Aryl(pyridyl)methanamine Scaffolds
The synthesis of the aryl(pyridyl)methanamine structure is accessible through a variety of well-established chemical transformations. These methods can be broadly categorized into strategies that form the crucial benzylic amine moiety late in the synthesis, such as reductive amination, and those that construct the biaryl system with the aminomethyl group already in place, like nucleophilic substitution reactions.
Reductive Amination Strategies
Reductive amination is a powerful and widely used method for the synthesis of amines. This process involves the initial reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This strategy avoids the over-alkylation often encountered in direct alkylation of amines. researchgate.net For the synthesis of (3-(Pyridin-2-yl)phenyl)methanamine, this approach typically starts from a carbonyl or nitrile precursor.
A direct and common route to this compound involves the reductive amination of its corresponding aldehyde, 3-(Pyridin-2-yl)benzaldehyde. ntu.edu.sg In this one-pot reaction, the aldehyde is treated with an ammonia (B1221849) source, such as ammonia or ammonium (B1175870) acetate (B1210297), to form an intermediate imine. This imine is subsequently reduced without isolation by a suitable reducing agent. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. researchgate.net Catalytic hydrogenation over palladium on carbon (Pd/C) can also be effective. scite.ai The reaction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol. researchgate.net
The general reaction scheme is as follows:
3-(Pyridin-2-yl)benzaldehyde + NH₃ → [Intermediate Imine] --(Reducing Agent)--> this compound
| Precursor | Amine Source | Reducing Agent | Catalyst | Solvent | Typical Conditions |
| 3-(Pyridin-2-yl)benzaldehyde | Ammonia | H₂ | Pd/C | Methanol/Ethanol | Elevated H₂ pressure, Room to moderate temperature |
| 3-(Pyridin-2-yl)benzaldehyde | Ammonium Acetate | NaBH₃CN | - | Methanol | Mildly acidic pH, Room temperature |
| 3-(Pyridin-2-yl)benzaldehyde | Ammonia | NaBH₄ | - | Methanol | Room temperature |
Table 1: Illustrative conditions for the reductive amination of 3-(Pyridin-2-yl)benzaldehyde.
An alternative reductive approach begins with the nitrile precursor, 3-(Pyridin-2-yl)benzonitrile (B3266759). The nitrile group (C≡N) can be reduced to a primary amine (-CH₂NH₂) using strong hydride reagents or catalytic hydrogenation. libretexts.orgacsgcipr.org Lithium aluminum hydride (LiAlH₄) is a highly effective, albeit non-selective, reagent for this transformation, typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. youtube.com
Alternatively, catalytic hydrogenation offers a milder method. thieme-connect.de This involves reacting the nitrile with hydrogen gas under pressure in the presence of a metal catalyst. libretexts.org Raney Nickel, platinum, and palladium are commonly used catalysts for this purpose. researchgate.net This method is often preferred in industrial settings due to safety and cost considerations. acsgcipr.org
| Precursor | Reagent/Catalyst | Solvent | Key Features |
| 3-(Pyridin-2-yl)benzonitrile | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | High reactivity, requires anhydrous conditions, non-selective. libretexts.org |
| 3-(Pyridin-2-yl)benzonitrile | H₂ / Raney Nickel | Ethanol/Ammonia | High pressure and temperature often required. |
| 3-(Pyridin-2-yl)benzonitrile | H₂ / Palladium on Carbon (Pd/C) | Ethanol | Milder conditions than Nickel, good functional group tolerance. thieme-connect.de |
| 3-(Pyridin-2-yl)benzonitrile | Sodium Borohydride (NaBH₄) / CoCl₂ | Methanol | A safer alternative to LiAlH₄, cobalt salt acts as a co-reagent. |
Table 2: Common reagents and catalysts for the reduction of 3-(Pyridin-2-yl)benzonitrile.
Cyanohydrins, or α-hydroxynitriles, serve as versatile intermediates that can be converted into various functional groups, including β-amino alcohols and, relevantly, primary amines. rsc.orgekb.eg The synthesis starts with the addition of a cyanide source, such as hydrogen cyanide (HCN) or sodium cyanide (NaCN), to the aldehyde precursor, 3-(Pyridin-2-yl)benzaldehyde, to form 2-hydroxy-2-(3-(pyridin-2-yl)phenyl)acetonitrile. google.com This reaction can be catalyzed by base or, for enantioselective synthesis, by enzymes known as hydroxynitrile lyases (HNLs). d-nb.inforesearchgate.net
The resulting cyanohydrin can then be reduced to the target amine. This reduction simultaneously converts the nitrile group to an aminomethyl group and the hydroxyl group to a hydrogen, effectively reducing the entire cyanohydrin moiety to a methylamine (B109427) group. This transformation is typically achieved through catalytic hydrogenation under conditions that favor hydrogenolysis of the C-O bond. A patent describes a related process where a cyanohydrin is used in a reductive amination reaction with a primary amine, highlighting the synthetic utility of these intermediates. researchgate.net
Nucleophilic Substitution Approaches
Nucleophilic substitution reactions provide a convergent route to the aryl(pyridyl)methanamine scaffold. This strategy involves the formation of a carbon-nitrogen or carbon-carbon bond to assemble the final product from key fragments. One approach is the nucleophilic aromatic substitution (SNAr) of an activated halopyridine with an appropriate amine. For example, a reaction could be envisioned between 2-chloropyridine (B119429) or 2-bromopyridine (B144113) and (3-aminomethyl)aniline. However, the pyridine (B92270) ring's inherent electron deficiency makes it susceptible to nucleophilic attack, primarily at the 2- and 4-positions. ntu.edu.sgyoutube.com
A more common and versatile approach involves palladium-catalyzed cross-coupling reactions. For instance, (3-(aminomethyl)phenyl)boronic acid or its protected derivatives can be coupled with a 2-halopyridine. Alternatively, a nucleophilic amination can be performed on an aryl triflate. researchgate.net Research has shown that aryl triflates, activated by electron-withdrawing groups, can react with secondary amines, a methodology that could be applied to this synthesis. researchgate.net Another example demonstrates the coupling of 2-picolylamine with a bromophenyl derivative using a copper(I) iodide catalyst, showcasing a metal-catalyzed N-arylation approach. d-nb.info
Precursor Synthesis and Key Intermediate Chemistry
The success of the synthetic methodologies described above relies on the availability of key precursors, namely 3-(Pyridin-2-yl)benzaldehyde and 3-(Pyridin-2-yl)benzonitrile. The most prominent and versatile method for synthesizing these biaryl intermediates is the Suzuki-Miyaura cross-coupling reaction. researchgate.netyoutube.com
This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide. youtube.com For the synthesis of the aldehyde precursor, 3-formylphenylboronic acid is coupled with a 2-halopyridine, such as 2-bromopyridine. Similarly, the nitrile precursor is synthesized by coupling 3-cyanophenylboronic acid with a 2-halopyridine. mdpi.com The reaction typically requires a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂], a base (e.g., sodium carbonate, potassium carbonate, or cesium carbonate), and a suitable solvent system, which can range from toluene (B28343) to aqueous mixtures. researchgate.neteurekaselect.comnih.gov
| Aryl Halide | Boronic Acid | Palladium Catalyst | Base | Solvent | Product |
| 2-Bromopyridine | 3-Formylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | DME/Ethanol | 3-(Pyridin-2-yl)benzaldehyde mdpi.com |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | Water/DMF | 2-Phenylpyridine (B120327) nih.gov |
| 2-Bromopyridine | 3-Cyanophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 3-(Pyridin-2-yl)benzonitrile |
| 5-Bromo-2-methoxypyrimidine | 6-Chloro-2-methoxypyridin-3-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | DME | 5-(6'-Chloro-2'-methoxypyridin-3'-yl)-2-methoxypyrimidine dergipark.org.tr |
Table 3: Examples of Suzuki-Miyaura coupling reactions for the synthesis of pyridin-2-yl-phenyl precursors and analogues.
The choice of catalyst, base, and solvent can be crucial for achieving high yields and may need to be optimized depending on the specific substrates used. eurekaselect.com The potential for side reactions, such as homo-coupling of the starting materials or dehalogenation, should also be considered. youtube.com
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. These reactions are prized for their functional group tolerance and broad applicability. For the synthesis of molecules like this compound, the Suzuki-Miyaura coupling is a particularly powerful method for creating the central aryl-pyridyl linkage.
The Suzuki-Miyaura coupling reaction is a cornerstone of synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds, which are prevalent in pharmaceuticals, agrochemicals, and advanced organic materials. nih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or sulfonate. nih.govbohrium.com
In the context of synthesizing the core of this compound, the reaction would involve coupling a pyridine derivative with a phenyl derivative. For instance, 2-bromopyridine could be coupled with (3-(aminomethyl)phenyl)boronic acid, or alternatively, 3-bromobenzylamine (B82478) could be coupled with a pyridine-2-boronic acid derivative. A more common and practical approach involves creating the aryl-pyridyl bond first and then modifying the side chain. This would entail coupling a pyridine-2-boronic acid with 3-bromobenzonitrile, followed by reduction of the nitrile.
Recent research has expanded the scope of suitable electrophilic partners for this transformation beyond traditional organohalides. nih.gov For example, pyridine-2-sulfonyl fluoride (B91410) (PyFluor) has been successfully used as a coupling partner with various hetero(aryl) boronic acids and pinacol (B44631) boronic esters to generate 2-arylpyridines. nih.govbohrium.comnih.gov These reactions can be performed using catalysts like Pd(dppf)Cl₂ at temperatures ranging from 65 to 100 °C, often tolerating the presence of water and oxygen. bohrium.comnih.govclaremont.eduresearchgate.net The yields of these transformations are generally modest to good, highly dependent on the specific substrates used. nih.govbohrium.comclaremont.eduresearchgate.net
| Catalyst / Ligand | Boron Source | Electrophile | Conditions | Yield (%) |
| Pd(dppf)Cl₂ | Hetero(aryl) boronic acids | Pyridine-2-sulfonyl fluoride (PyFluor) | Na₃PO₄, dioxane, 65-100 °C | 5-89 |
| Pd(dppf)Cl₂ | Hetero(aryl) pinacol boronic esters | Pyridine-2-sulfonyl fluoride (PyFluor) | Na₃PO₄, dioxane, 65-100 °C | Modest to Good |
| [Rh(cod)OH]₂ / (S)-Segphos | Arylboronic acids | Phenyl pyridine-1(2H)-carboxylate | CsOH, Toluene/THP/H₂O, 70 °C | High |
Other Synthetic Transformations to Form Key Intermediates
The synthesis of this compound requires not only the formation of the biaryl core but also the installation of the methanamine (aminomethyl) group. A common and effective strategy is to introduce this group via the reduction of a nitrile functionality. The key intermediate for this pathway is 3-(Pyridin-2-yl)benzonitrile. bldpharm.com
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. wikipedia.orglibretexts.org Several methods are available to achieve this conversion:
Catalytic Hydrogenation : This is often the most economical route for producing primary amines from nitriles on an industrial scale. wikipedia.org The reaction involves treating the nitrile with hydrogen gas in the presence of a metal catalyst. studymind.co.uklibretexts.org Commonly used catalysts include Group 10 metals such as Raney nickel, palladium black, or platinum dioxide. wikipedia.orgstudymind.co.uk The reaction conditions typically involve elevated temperatures and pressures. studymind.co.uklibretexts.org Careful selection of the catalyst and reaction conditions is crucial to selectively produce the primary amine and avoid the formation of secondary and tertiary amine byproducts. wikipedia.org
Reduction with Metal Hydrides : Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines in high yield. libretexts.orgstudymind.co.uklibretexts.org The reaction is typically carried out in a dry, non-aqueous solvent like diethyl ether, followed by an aqueous or acidic workup to protonate the resulting amine. libretexts.orgstudymind.co.uk The mechanism involves two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile group. libretexts.org
Other Reducing Agents : A variety of other reagents can also effect the reduction of nitriles. Diisobutylaluminium hydride (DIBAL-H) can be used to reduce nitriles to aldehydes, which can then be further transformed into amines via reductive amination. libretexts.org Samarium(II) iodide (SmI₂), activated with Lewis bases, provides a mild method for nitrile reduction with excellent functional group tolerance. organic-chemistry.org Another approach involves the use of ammonia borane (B79455) under thermal conditions, which offers an environmentally benign, catalyst-free reduction. organic-chemistry.org
| Reagent | Catalyst | Conditions | Product |
| H₂ | Raney Nickel, Palladium, or Platinum | High temperature and pressure | Primary Amine |
| LiAlH₄ | None | Dry ether, followed by acid workup | Primary Amine |
| DIBAL-H | None | Followed by aqueous workup | Aldehyde |
| SmI₂ | Lewis bases | Mild conditions | Primary Amine |
| Ammonia Borane | None | Thermal conditions | Primary Amine |
Novel and Emerging Synthetic Protocols
While the combination of cross-coupling and functional group transformations represents a standard approach, the development of novel synthetic protocols continues to offer more efficient and diverse routes to complex molecules. Multicomponent reactions, in particular, have emerged as a powerful strategy for the de novo synthesis of heterocyclic systems like pyridine.
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. bohrium.comnih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity from simple precursors. bohrium.comnih.gov
The Hantzsch pyridine synthesis, first reported in 1881, is a classic example of a multicomponent reaction. wikipedia.org It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine (B1217469), which is then oxidized to the aromatic pyridine ring. wikipedia.org This method and its variations have been widely used, and recent advancements have focused on making the process more environmentally friendly by using water as a solvent or employing microwave irradiation to accelerate the reaction. nih.govwikipedia.org
Modern MCRs for pyridine synthesis have expanded beyond the Hantzsch reaction. For example, three-component reactions involving the aza-Wittig reaction followed by a Diels-Alder cycloaddition have been developed to produce polysubstituted pyridines. nih.gov Other strategies utilize precursors like malononitrile (B47326) to construct highly functionalized pyridine and benzonitrile (B105546) derivatives. mdpi.com These MCRs offer flexible and efficient routes to a wide variety of pyridine derivatives, which can then be further elaborated to target specific molecules like structural analogues of this compound. bohrium.comtaylorfrancis.com The use of various catalysts, including metal-based and metal-free systems, allows for a high degree of control over the reaction outcome. bohrium.com
| Reaction Name/Type | Components | Key Features |
| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-ketoester, Ammonia/Ammonium Acetate | Forms dihydropyridines, which are then oxidized. wikipedia.org |
| Aza-Wittig/Diels-Alder Sequence | Aryl/heteroaryl aldehydes, α,β-unsaturated acids, push-pull enamines | Two-pot, three-component synthesis of tri- and tetrasubstituted pyridines. nih.gov |
| Four-Component Reaction | Aryl/heteryl aldehyde, Ethyl cyanoacetate, Acetophenone derivative, Ammonium acetate | One-pot synthesis, often accelerated by microwave irradiation, providing high yields. nih.gov |
| Malononitrile-based MCR | Malononitrile dimer, Enaminones, Arylidenemalononitrile | Versatile method yielding either pyridines or benzene (B151609) derivatives. mdpi.com |
Chemical Reactivity and Transformations of 3 Pyridin 2 Yl Phenyl Methanamine Derivatives
Amination Reactions and Subsequent Derivatization
The primary amine group in (3-(Pyridin-2-yl)phenyl)methanamine is a key site for chemical modification, enabling its use as a building block for more elaborate molecular architectures. Derivatization reactions at this site are common, including nucleophilic displacement and acylation, to introduce new functionalities.
In one synthetic approach, pyridin-2-ylmethanamine (B45004) derivatives participate in nucleophilic displacement reactions. For instance, they can be reacted with chloro-pyrazolo[1,5-a]pyrimidines in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as isopropanol (B130326) under reflux conditions. researchgate.net This results in the formation of N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine derivatives, demonstrating the amine's capacity to act as a potent nucleophile. researchgate.net
Furthermore, the reactivity of the pyridine (B92270) ring itself can be exploited to introduce amino groups through methods like photochemical amination. In processes involving Zincke imine intermediates, a pyridine core can be activated to react with electrophilic N-centered radicals, leading to C-N bond formation, predominantly at the C3 position. researchgate.net While not a direct amination of the starting compound, this highlights the reactivity of the pyridine scaffold. Subsequent functionalization of the resulting amino-pyridine derivatives can be achieved, for example, through acylation with acyl halides to form amides. researchgate.net
Multi-component reactions also provide an efficient pathway to complex amine derivatives. For example, a reaction between a pyridin-2-amine, a pyridine-2-carbaldehyde, and an isocyanide can yield substituted imidazo[1,2-a]pyridin-3-amines. wikipedia.org These products can then undergo further derivatization, such as N-alkylation using reagents like iodomethane (B122720) in the presence of a base like cesium carbonate. wikipedia.org
Table 1: Examples of Derivatization Reactions
| Reactant(s) | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| 7-Chloro-pyrazolo[1,5-a]pyrimidine, Pyridin-2-ylmethanamine | DIPEA, iPrOH, reflux | N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | researchgate.net |
| 2-Phenyl Zincke imine, N-aminopyridinium salt | fac-Ir(ppy)₃, blue light | C3-aminated pyridine | researchgate.net |
| Pyridin-2-amine, Pyridine-2-carbaldehyde, Isocyanide | TosOH, MeOH, 70°C | Imidazo[1,2-a]pyridin-3-amine | wikipedia.org |
| N-phenyl-imidazo[1,2-a]pyridin-3-amine | Iodomethane, Cs₂CO₃, DMF | N-methylated imidazo[1,2-a]pyridin-3-amine | wikipedia.org |
C-H Bond Activation and Cyclometallation Reactions
The 2-phenylpyridine (B120327) motif within the this compound structure is a classic framework for directed C-H activation. The pyridine nitrogen atom acts as an effective directing group, facilitating the metalation of the ortho-C-H bond on the phenyl ring. This process, known as cyclometallation, is a key step in forming stable organometallic complexes, particularly with late transition metals like palladium. researchgate.net These resulting metallacycles, known as palladacycles, are not only stable compounds but also serve as important intermediates and pre-catalysts in a variety of cross-coupling reactions. researchgate.net
A significant application of the cyclometallation of this compound derivatives is the synthesis of unsymmetrical NCN' pincer palladacycles. researchgate.netrsc.org In this transformation, the ligand coordinates to the palladium center in a tridentate fashion. The three coordinating atoms are the pyridine nitrogen (N), the deprotonated carbon of the phenyl ring (C), and the nitrogen from the derivatized aminomethyl side chain (N').
The synthesis begins with the derivatization of the primary amine of this compound. The resulting secondary amine ligand is then reacted with a palladium(II) source, such as palladium(II) acetate (B1210297). The reaction proceeds via C-H bond activation at the phenyl ring ortho to the pyridine, leading to the formation of the stable, five-membered palladacycle that is part of the pincer architecture. researchgate.netrsc.org These complexes have been successfully synthesized and characterized, including through solid-state analysis. researchgate.netrsc.org
Mechanistic studies on the palladium-catalyzed C-H functionalization of related 2-phenylpyridine systems provide significant insight into the formation of these palladacycles. rsc.org The process is generally believed to occur through the reaction of the substrate with a palladium(II) species. researchgate.net
Detailed kinetic investigations on the Pd-catalyzed C-H arylation of 3-methyl-2-phenylpyridine (B78825) reveal that the reaction's turnover-limiting step is likely the oxidation of a dimeric palladacycle intermediate, [Pd(N~C)(OAc)]₂, by the arylating agent. rsc.org This suggests a mechanism that involves a bimetallic, high-oxidation-state palladium species as a crucial intermediate. rsc.org
Further mechanistic details from these studies include:
Kinetic Isotope Effect (KIE): A primary intramolecular KIE is typically observed, indicating that the C-H bond cleavage is involved in the rate-determining part of the reaction sequence. However, the lack of an intermolecular KIE suggests that C-H bond cleavage occurs after the initial, turnover-limiting step. rsc.org
Catalyst Resting State: The catalyst often rests as a dimeric palladacycle. This palladacycle itself is a competent catalyst, showing a kinetic profile comparable to that of the initial Pd(OAc)₂ precursor. rsc.org
These findings support a mechanism where initial cyclopalladation forms a stable palladacycle, which then undergoes oxidation and subsequent reductive elimination to yield the functionalized product and regenerate the palladium catalyst.
Functional Group Interconversions
The functional groups of this compound—the aminomethyl group and the pyridine ring—can be chemically transformed through oxidation and reduction pathways.
The methylene (B1212753) bridge (Csp³-H) in pyridin-2-yl-methane derivatives is susceptible to oxidation. An efficient, copper-catalyzed method has been developed for the direct oxidation of this Csp³-H bond to form the corresponding ketone (a methanone). researchgate.net Remarkably, this transformation can utilize water as the oxygen source, presenting an innovative and greener approach to this type of oxidation. researchgate.net The reaction provides a direct route to convert this compound into (3-(Pyridin-2-yl)phenyl)methanone, a valuable synthetic intermediate. researchgate.net
Table 2: Copper-Catalyzed Csp³-H Oxidation of Pyridin-2-yl-methanes
| Substrate | Catalyst System | Oxidant | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Benzylpyridine | Copper catalyst | H₂O | Phenyl(pyridin-2-yl)methanone | - | researchgate.net |
| 2-(Thiophen-2-ylmethyl)pyridine | Optimized Cu protocol | H₂O | Phenyl(thiophen-2-yl)methanone | 65% | researchgate.net |
| 2-(Pyridin-3-ylmethyl)pyridine | Optimized Cu protocol | H₂O | Di(pyridin-2-yl)methanone | 60% | researchgate.net |
The pyridine ring of benzylpyridine derivatives can be selectively reduced via catalytic hydrogenation to yield the corresponding piperidine (B6355638). researchgate.netresearchgate.netrsc.org This transformation is a standard method for accessing piperidine-containing compounds, which are prevalent motifs in pharmaceuticals. rsc.org
The hydrogenation is typically performed using hydrogen gas and a heterogeneous catalyst containing a precious metal.
Catalysts: Rhodium on carbon (Rh/C) has been shown to be highly effective. researchgate.net Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) also demonstrate high activity. researchgate.net Ruthenium-based catalysts are also used. researchgate.net
Selectivity: In the hydrogenation of benzylpyridines, the pyridine ring is generally reduced in preference to the benzene (B151609) ring. researchgate.net This chemoselectivity allows for the synthesis of benzylpiperidines from benzylpyridines. researchgate.net For example, the hydrogenation of 4-(4-fluorobenzyl)pyridine over Rh/C, Pd/C, or Pt/C yields 4-(4-fluorobenzyl)piperidine. researchgate.net
Conditions: The reaction can often be carried out under mild to moderate temperatures and pressures. rsc.org
Theoretical studies using density functional theory (DFT) on the hydrogenation of pyridine have explored the stepwise mechanism, which proceeds through dihydropyridine (B1217469) and tetrahydropyridine (B1245486) intermediates before yielding the fully saturated piperidine ring. rsc.orgscholaris.ca
Nucleophilic Substitution Reactions Involving the Amine Moiety
The primary amine group in this compound is a key functional group that readily participates in nucleophilic substitution reactions. Its benzylic nature and the presence of the pyridine ring influence its reactivity, making it a versatile building block for the synthesis of a wide array of derivatives. Common transformations include acylation to form amides, reaction with sulfonyl chlorides to yield sulfonamides, and alkylation to produce secondary and tertiary amines.
Amide Formation (N-Acylation)
The amine moiety of this compound and its analogues can be readily acylated to form stable amide derivatives. This transformation is typically achieved by reaction with acylating agents such as acyl chlorides or carboxylic acids under appropriate coupling conditions.
Research detailed in patent literature demonstrates the formation of amides from structurally similar amino-phenyl-pyridine compounds. For instance, the coupling of an amine with an acid chloride is a common procedure. In a typical reaction, the amine is treated with an acyl chloride in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. google.com Alternatively, standard peptide coupling conditions can be employed to form an amide bond from a carboxylic acid and the amine. These methods often utilize coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine). google.com
Sulfonamide Formation
The reaction of primary amines with sulfonyl chlorides in the presence of a base is a standard method for the synthesis of sulfonamides. While specific examples starting from this compound are not prominently featured in available literature, the synthesis of N-pyridinyl benzenesulfonamides from related aminopyridines is well-documented. researchgate.netresearchgate.net These reactions typically involve dissolving the aminopyridine in a solvent and adding the sulfonyl chloride, often in an alkaline aqueous medium or in the presence of a tertiary amine base like pyridine, which also acts as a catalyst. researchgate.net The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.
N-Alkylation
The nitrogen atom of the primary amine in this compound can be alkylated to form secondary or tertiary amines. Direct alkylation with alkyl halides can be difficult to control and may lead to overalkylation. mdpi.com A more controlled and widely used method is reductive amination. researchgate.netorganic-chemistry.org
This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate. The imine is then reduced in situ to the corresponding alkylated amine. researchgate.netresearchgate.net Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. google.comkoreascience.kr Patent literature describes the reductive amination of cyanohydrins with pyridin-2-yl-methylamines using sodium cyanoborohydride in an alcoholic solvent as a method to produce N-alkylated derivatives. google.com
Applications in Advanced Organic Synthesis and Materials Science
As a Core Building Block for Complex Organic Architectures
The strategic placement of a reactive aminomethyl group on the phenyl ring, which is in turn linked to a pyridyl moiety, makes (3-(Pyridin-2-yl)phenyl)methanamine a valuable precursor in the synthesis of intricate organic molecules. The primary amine offers a nucleophilic site for a wide array of chemical transformations, while the pyridine (B92270) ring can participate in various coupling reactions and provides a site for metal coordination.
Research has shown that pyridin-2-yl-methylamine derivatives are key intermediates in the synthesis of compounds with significant biological activity. For instance, they serve as foundational components in the preparation of novel therapeutics, including potential antidepressants and analgesics. The general synthetic utility involves the reductive amination reaction between a cyanohydrin and a pyridin-2-yl-methylamine derivative, which has been shown to be an advantageous method for creating more complex molecules. google.comgoogle.com This established reactivity underscores the potential of this compound to be employed in similar synthetic pathways to generate novel compounds with desired functionalities.
Furthermore, the N-(pyridin-2-ylmethyl)amine substructure is integral to the design of potent inhibitors of mycobacterial ATP synthase, which are being investigated for the treatment of Mycobacterium tuberculosis. semanticscholar.org In the synthesis of these complex heterocyclic systems, the pyridinylmethylamine portion is often introduced to explore structure-activity relationships, highlighting the importance of this building block in medicinal chemistry. semanticscholar.org
Role as Catalytic Ligands and Intermediates
The presence of both a pyridine nitrogen and an amine group in this compound suggests its potential as a bidentate ligand in transition metal catalysis. Such ligands are crucial for stabilizing and activating metal centers in a variety of catalytic transformations.
In Palladium-Mediated Catalytic Transformations
While the structural motifs of this compound are commonly found in ligands for palladium-catalyzed reactions, specific studies detailing the application of this particular isomer as a ligand or intermediate in such transformations are not extensively documented in publicly available research. The combination of a soft pyridine donor and a hard amine donor could, in principle, be utilized in various palladium-catalyzed cross-coupling reactions, but detailed research findings for this specific compound are limited.
In Nickel-Catalyzed Cross-Coupling Reactions
Similarly, in the field of nickel-catalyzed cross-coupling reactions, there is a lack of specific published research detailing the use of this compound as a ligand. Nickel catalysis often relies on carefully designed ligands to control the reactivity and selectivity of the catalytic cycle. Although the pyridine and amine functionalities are relevant for metal coordination, the specific performance and utility of this compound in nickel-catalyzed processes have not been a significant focus of reported studies.
Contributions to the Synthesis of Advanced Materials
The synthesis of advanced materials, such as metal-organic frameworks (MOFs) and functional polymers, often utilizes organic linkers with specific geometries and coordinating groups. The structure of this compound, with its angular disposition of the pyridyl and aminomethyl groups, makes it a potential candidate as a building block for such materials. The pyridine nitrogen and the amine group could coordinate to metal centers, leading to the formation of extended networks.
However, a review of the available scientific literature does not reveal specific examples of this compound being used in the synthesis of advanced materials. While related pyridine-containing carboxylic acids have been successfully employed to create novel MOFs, the application of this specific aminomethyl-substituted compound in materials science remains an area with limited exploration.
Computational and Theoretical Investigations of 3 Pyridin 2 Yl Phenyl Methanamine Systems
Density Functional Theory (DFT) Studies on Electronic Structure and Bonding
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and bonding of molecular systems, including pyridine-phenyl derivatives. tandfonline.comnih.gov These computational quantum analysis methods allow for the detailed examination of molecular geometries, orbital energies, and charge distributions. For (3-(Pyridin-2-yl)phenyl)methanamine, DFT calculations, typically employing functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), can provide a fundamental understanding of its intrinsic properties. tandfonline.comnih.gov
The first step in such a study is geometry optimization, which seeks the lowest energy conformation of the molecule. This process yields crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. nih.gov For instance, the dihedral angle between the pyridine (B92270) and phenyl rings is a key parameter determining the degree of planarity and conjugation between the two aromatic systems.
Once the geometry is optimized, the electronic properties can be analyzed. A Mulliken charge analysis, for example, reveals the distribution of electron density across the molecule. nih.gov In this compound, the nitrogen atom of the pyridine ring and the nitrogen of the aminomethyl group are expected to carry the highest negative charge densities, identifying them as potential sites for electrophilic attack or coordination to metal ions. nih.gov An electrostatic potential (ESP) map visually represents these charge distributions, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. nih.gov
Furthermore, Frontier Molecular Orbital (FMO) analysis is critical. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. tandfonline.com From these energies, global reactivity parameters like electronegativity, hardness, and softness can be calculated to further quantify the molecule's reactivity. tandfonline.commdpi.com Natural Bond Orbital (NBO) analysis can also be employed to understand hyper-conjugative interactions and intramolecular charge transfer (ICT) mechanisms within the molecule. tandfonline.com
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations This table presents hypothetical data representative of typical DFT calculation results.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C(pyridine)-C(phenyl) | 1.485 Å |
| Bond Length | C(phenyl)-C(methylene) | 1.510 Å |
| Bond Length | C(methylene)-N(amine) | 1.470 Å |
| Bond Angle | C-C(pyridine)-C(phenyl) | 121.5° |
| Bond Angle | C-C(phenyl)-C(methylene) | 120.8° |
| Dihedral Angle | N(pyridine)-C-C-C(phenyl) | 35.2° |
Table 2: Calculated Electronic Properties of this compound This table presents hypothetical data representative of typical DFT calculation results.
| Property | Value (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap (ΔE) | 4.90 |
| Ionization Potential (I) | 5.85 |
| Electron Affinity (A) | 0.95 |
Molecular Modeling Approaches for Conformational Analysis and Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules in three-dimensional space. For a flexible molecule like this compound, conformational analysis is essential to identify the most stable spatial arrangements (conformers) and to understand its dynamic behavior. researchgate.net This is particularly important as the molecule's conformation can significantly influence its biological activity and physical properties.
The conformational landscape of this compound is primarily defined by the rotation around two key single bonds: the C-C bond linking the pyridine and phenyl rings, and the C-C bond connecting the phenyl ring to the methanamine group. Computational methods can systematically rotate these bonds and calculate the potential energy of each resulting conformation to map out the potential energy surface. This allows for the identification of local and global energy minima, which correspond to the most probable conformations the molecule will adopt. researchgate.net
Beyond intramolecular properties, molecular modeling is crucial for studying intermolecular interactions. The structure of this compound features several groups capable of forming non-covalent interactions, which are vital for molecular recognition and self-assembly processes, such as ligand-protein binding. nih.gov Key potential interactions include:
π-π Stacking: The presence of two aromatic rings (pyridine and phenyl) allows for π-π stacking interactions, where the rings align face-to-face or face-to-edge. These interactions are fundamental in the stabilization of DNA, protein structures, and the binding of drugs to biological targets. researchgate.netnih.gov
Hydrogen Bonding: The primary amine (-NH2) group is a hydrogen bond donor, while the nitrogen atom in the pyridine ring is a hydrogen bond acceptor. These groups can form hydrogen bonds with solvent molecules or with functional groups in a biological receptor.
C-H···π Interactions: The aromatic rings can also act as weak hydrogen bond acceptors, interacting with C-H bonds from neighboring molecules. nih.gov
Molecular dynamics (MD) simulations can provide further insight by simulating the movement of the molecule over time, offering a dynamic picture of its conformational flexibility and interactions with its environment, such as a solvent or a protein binding site. nih.govmdpi.com
Table 3: Torsional Profile for Key Dihedral Angles in this compound This table presents hypothetical data showing the relative energies of different conformers.
| Conformer | Pyridine-Phenyl Dihedral Angle (τ1) | Phenyl-Methanamine Dihedral Angle (τ2) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Global Minimum | 35° | 65° | 0.00 |
| Local Minimum 1 | -35° | -65° | 0.15 |
| Local Minimum 2 | 150° | 70° | 1.20 |
| Transition State | 0° (Planar) | 68° | 2.50 |
Elucidation of Reaction Mechanisms via Computational Methods
Computational chemistry provides indispensable tools for the elucidation of reaction mechanisms, offering insights into the energetic and structural details of chemical transformations that are often difficult to probe experimentally. researchgate.netnih.gov By mapping the potential energy surface (PES) of a reaction, methods like DFT can identify the structures of reactants, intermediates, and products, as well as the transition states (TS) that connect them. The calculated energy barriers (activation energies) associated with these transition states allow for the determination of the most favorable reaction pathway. nih.gov
A plausible and common synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction. tandfonline.com This palladium-catalyzed reaction would likely involve the coupling of a pyridine halide (e.g., 2-bromopyridine) with a phenylboronic acid derivative (e.g., 3-(aminomethyl)phenylboronic acid). Computational studies can model the entire catalytic cycle of this reaction, breaking it down into its elementary steps:
Oxidative Addition: The initial step where the aryl halide adds to the Pd(0) catalyst to form a Pd(II) complex.
Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center.
Reductive Elimination: The final step where the two aryl groups are coupled, forming the C-C bond of the product and regenerating the Pd(0) catalyst.
For each step, computational methods can calculate the activation energy and the reaction energy. By comparing the energy profiles of competing pathways, the operative mechanism can be determined. For example, the calculations can help understand the role of the ligand on the palladium catalyst, the effect of the solvent, and the specific geometry of the transition states. This detailed mechanistic understanding is crucial for optimizing reaction conditions to improve yield and selectivity. researchgate.net
Table 4: Hypothetical Relative Free Energies for the Suzuki Coupling Synthesis of this compound This table outlines the calculated energy profile for a proposed catalytic cycle.
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants + Pd(0)L2 | Initial State | 0.0 |
| TS1 | Oxidative Addition Transition State | +15.5 |
| Intermediate 1 | Pd(II) Oxidative Addition Complex | -5.2 |
| TS2 | Transmetalation Transition State | +12.8 |
| Intermediate 2 | Pd(II) Di-aryl Complex | -10.7 |
| TS3 | Reductive Elimination Transition State | +18.3 |
| Products + Pd(0)L2 | Final State | -25.0 |
In Silico Approaches for Rational Ligand Design
The this compound framework represents a valuable scaffold for rational ligand design in drug discovery. Its structural features—two aromatic rings capable of various interactions and a flexible linker with a basic amine group—make it a versatile starting point for developing molecules that can bind to biological targets like enzymes or receptors. nih.gov In silico methods provide a rapid and cost-effective means to design and evaluate new derivatives based on this scaffold. nih.govresearchgate.net
Structure-Based Drug Design (SBDD) is a prominent approach where the three-dimensional structure of a target protein is known. rsc.org Molecular docking is a key SBDD technique used to predict how a ligand binds to a protein's active site. nih.gov In this process, derivatives of this compound can be computationally "docked" into the target's binding pocket. A scoring function then estimates the binding affinity (e.g., binding energy), and the results provide a plausible binding mode, showing the specific intermolecular interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) that stabilize the ligand-protein complex. This information guides the modification of the scaffold to enhance potency and selectivity. rsc.org
When a target structure is unknown, Ligand-Based Drug Design (LBDD) methods can be used. If other molecules are known to bind to the target, a pharmacophore model can be generated. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, positive/negative charges) required for biological activity. The this compound scaffold can then be modified to fit this pharmacophore model, leading to the design of new potential ligands. cresset-group.com
An integral part of modern in silico drug design is the early prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov Computational models can predict parameters such as solubility, membrane permeability, and potential metabolic liabilities for designed derivatives. This allows researchers to prioritize compounds with more favorable drug-like properties for synthesis and further testing, reducing the likelihood of late-stage failures. nih.govresearchgate.net
Table 5: Hypothetical Molecular Docking Results for a Designed Derivative This table shows sample output from a docking study of a hypothetical derivative against a protein kinase.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Derivative-A | -9.5 | Glu-91 | Hydrogen Bond (with amine) |
| Phe-168 | π-π Stacking (with phenyl ring) | ||
| Lys-45 | Salt Bridge (with protonated amine) | ||
| This compound (Scaffold) | -6.2 | Glu-91 | Hydrogen Bond (with amine) |
| Phe-168 | π-π Stacking (with phenyl ring) |
Future Research Directions for 3 Pyridin 2 Yl Phenyl Methanamine
Development of Asymmetric Synthetic Methodologies
Chiral amines are crucial building blocks in the pharmaceutical and fine chemical industries. nih.govrsc.org The development of efficient methods for the enantioselective synthesis of (3-(Pyridin-2-yl)phenyl)methanamine is a critical first step towards unlocking its potential in these areas. Future research in this domain could focus on several promising avenues:
Asymmetric Hydrogenation of Imines: A primary route to chiral amines is the asymmetric hydrogenation of prochiral imines. nih.govrsc.org For this compound, this would involve the synthesis of the corresponding imine, 3-(pyridin-2-yl)benzaldehyde, followed by asymmetric hydrogenation. Research should be directed towards screening a variety of chiral catalysts, particularly those based on transition metals like iridium, rhodium, and ruthenium, complexed with chiral phosphine ligands. nih.gov The development of novel chiral ligands tailored to this specific substrate could lead to high enantioselectivities. acs.org
Asymmetric Reductive Amination: Direct asymmetric reductive amination of 3-(pyridin-2-yl)benzaldehyde with an ammonia (B1221849) source is another highly attractive, atom-economical approach. rsc.org This strategy could be explored using chiral catalysts that can facilitate the in-situ formation and subsequent stereoselective reduction of the imine intermediate. Biocatalytic methods, employing engineered transaminases or amine dehydrogenases, also represent a sustainable and highly selective alternative for the synthesis of chiral amines and could be adapted for this target molecule. nih.govrsc.org
Kinetic Resolution: For racemic this compound, enzymatic or chemical kinetic resolution could be investigated to separate the enantiomers. Lipases, for instance, are known to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the unreacted enantiomer and the acylated product.
Table 1: Potential Catalytic Systems for Asymmetric Synthesis
| Catalytic Approach | Metal Center | Chiral Ligand Type | Potential Advantages |
|---|---|---|---|
| Asymmetric Hydrogenation | Iridium, Rhodium, Ruthenium | Chiral Phosphines (e.g., BINAP, DuPhos) | High enantioselectivity, well-established methodology. nih.gov |
| Asymmetric Reductive Amination | Iridium, Ruthenium | Chiral N,N- or P,N-ligands | Atom-economical, direct conversion of ketones/aldehydes. rsc.orgacs.org |
Exploration of Novel Catalytic Systems Utilizing the Compound
The structure of this compound, featuring both a pyridine (B92270) nitrogen and an amine nitrogen, makes it an excellent candidate as a bidentate N,N'-donor ligand for transition metal catalysts. libretexts.orgalfachemic.com The chelation of this ligand to a metal center can create a chiral environment (if the amine is chiral) and modulate the metal's electronic and steric properties, leading to novel catalytic activities.
Future research could explore the following:
Coordination Chemistry: A fundamental investigation into the coordination behavior of this compound with various transition metals (e.g., palladium, copper, nickel, iron) is necessary. nih.govosti.gov This would involve synthesizing and characterizing the resulting metal complexes to understand their geometry, stability, and electronic properties.
Applications in Cross-Coupling Reactions: Palladium complexes of bidentate nitrogen ligands have shown significant utility in cross-coupling reactions. nih.gov Novel palladium catalysts bearing this compound as a ligand could be developed and tested in reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. The steric and electronic properties of the ligand could offer unique selectivity and reactivity profiles.
Asymmetric Catalysis: If enantiomerically pure this compound can be synthesized, it could be employed as a chiral ligand in a wide range of asymmetric transformations. acs.orgiucr.org This includes asymmetric hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The proximity of the stereocenter to the metal center could allow for efficient transfer of chirality.
Table 2: Potential Catalytic Applications of this compound as a Ligand
| Reaction Type | Metal Catalyst | Role of the Ligand | Potential Outcome |
|---|---|---|---|
| Suzuki Cross-Coupling | Palladium | Stabilizing the active catalytic species | Enhanced catalytic activity and stability. |
| Buchwald-Hartwig Amination | Palladium, Copper | Modulating reactivity and selectivity | Improved yields and functional group tolerance. |
| Asymmetric Hydrogenation | Iridium, Rhodium | Chiral ligand inducing enantioselectivity | Synthesis of other chiral molecules. acs.org |
Integration into Multifunctional Chemical Systems and Devices
The pyridyl-phenyl-methanamine framework can also be incorporated into larger, more complex molecular systems to create materials with novel functions. The ability of the pyridine and amine groups to participate in hydrogen bonding and coordination chemistry makes this compound a versatile building block for supramolecular chemistry and materials science.
Potential research avenues include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The bidentate nature of this compound makes it a suitable linker for the construction of coordination polymers and MOFs. mdpi.comresearchgate.net By combining this organic linker with various metal nodes, it may be possible to create porous materials with interesting topologies and properties, such as gas storage, separation, or catalysis.
Molecular Sensors: The pyridine moiety is a known component in fluorescent sensors for metal ions. rsc.orgresearchgate.netmdpi.com By functionalizing the this compound structure with a fluorophore, it may be possible to develop selective chemosensors for specific metal ions. The binding of a metal ion to the bidentate ligand could induce a change in the fluorescence properties of the molecule, allowing for detection. rsc.org
Self-Assembled Monolayers and Surface Modification: The amine group provides a handle for attaching the molecule to surfaces, such as gold or silicon dioxide. This could enable the formation of self-assembled monolayers with specific functionalities. The pyridyl group, oriented away from the surface, could then be used to coordinate metal ions or other molecules, creating a functionalized surface for applications in electronics or sensing.
Table 3: Potential Applications in Multifunctional Systems
| System Type | Key Feature | Potential Application | Rationale |
|---|---|---|---|
| Coordination Polymers | Bidentate linking ability | Gas storage, catalysis | Formation of porous, crystalline materials. mdpi.comresearchgate.net |
| Fluorescent Sensors | Metal ion chelation | Detection of heavy metal ions | Modulation of fluorescence upon metal binding. rsc.orgresearchgate.net |
| Self-Assembled Monolayers | Amine group for surface attachment | Functionalized surfaces for electronics | Ordered molecular layers with tunable properties. |
Q & A
Q. Key Parameters :
| Condition | Example Values |
|---|---|
| Catalyst | Pd(OAc)₂/Xantphos |
| Temperature | 80–100°C |
| Solvent | Toluene or DMF |
| Yield | 60–85% |
Validation : Confirm purity via HPLC (≥95%) and structural integrity via (e.g., δ 8.74 ppm for pyridinyl protons) .
Basic: How to characterize this compound using spectroscopic methods?
Methodological Answer:
- : Key peaks include aromatic protons (δ 7.2–8.7 ppm), methylene protons (δ 3.8–4.2 ppm), and amine protons (δ 1.5–2.5 ppm, broad). For example, δ 8.74 (d, pyridinyl H), 7.65 (m, phenyl H) .
- HRMS : Exact mass calculated for : 185.1073. Observed: 185.1078 .
- IR Spectroscopy : N-H stretch (~3350 cm), C-N stretch (~1250 cm).
Note : Solvent effects (e.g., CDCl₃ vs. DMSO-d₆) may shift peaks; always report solvent conditions .
Advanced: What role does this compound play in catalytic systems?
Methodological Answer:
The amine group facilitates coordination to transition metals, making it a ligand in palladacycles. For example:
- Unsymmetrical Pincer Complexes : Forms NCN’ pincer complexes with Pd(II), enhancing catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Catalytic Efficiency : Compare turnover numbers (TON) and selectivity with other ligands (e.g., PCN or SCN pincer ligands). Reported TON: 10–10 for aryl-aryl couplings .
Design Tip : Substituents on the pyridine ring (e.g., electron-withdrawing groups) modulate metal-ligand binding strength .
Advanced: How is this compound explored in pharmacological research?
Methodological Answer:
Derivatives are studied as kinase inhibitors (e.g., CDK7) for cancer therapy:
- Structural Optimization : Introduce substituents (e.g., acrylamide groups) to enhance binding to kinase ATP pockets. Example derivative: N-(5-(3-(1-(thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide .
- Biological Assays :
Q. Resolution Strategies :
Standardize solvent and temperature.
Use or 2D NMR (HSQC, HMBC) for unambiguous assignments.
Compare with computational predictions (e.g., DFT-calculated chemical shifts) .
Advanced: How to employ computational modeling for drug design with this scaffold?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding poses in CDK7 (PDB: 5U2W). Focus on hydrogen bonds between the amine and kinase hinge region .
- QSAR Models : Train models using IC data of derivatives to predict activity. Descriptors include logP, polar surface area, and H-bond donors .
- Database Tools : Leverage PubChem’s BioActivity data or REAXYS for structure-activity trends .
Validation : Cross-check with in vitro assays to refine predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
